molecular formula C7H16ClNO2 B2861255 2-Morpholin-2-ylpropan-2-ol;hydrochloride CAS No. 1443380-05-9

2-Morpholin-2-ylpropan-2-ol;hydrochloride

Cat. No.: B2861255
CAS No.: 1443380-05-9
M. Wt: 181.66
InChI Key: XQGVOTYDLFVGIR-UHFFFAOYSA-N
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Description

“2-Morpholin-2-ylpropan-2-ol;hydrochloride” is a chemical compound with the molecular formula C7H16ClNO2 . It is offered by several suppliers for research and development purposes .

Scientific Research Applications

Synthesis and Medicinal Applications

2-Morpholin-2-ylpropan-2-ol;hydrochloride plays a significant role in the synthesis of various biologically active compounds. For instance, it has been used in synthesizing potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007). It also serves as an intermediate for creating heterocyclic compounds with biological relevance, such as 3-(morpholin-4-yl)propionic acid, noted for its role in the development of heterocyclic bioactive compounds (Mazur, Pitucha, & Rzączyńska, 2007).

Gene Function Inhibition

Morpholino oligos, derivatives of this compound, have been extensively tested for gene function inhibition in various model organisms. These studies have showcased their utility in understanding gene function with relatively simple and rapid methods (Heasman, 2002).

Development of Therapeutic Agents

A compound derived from this compound has been identified as an effective serotonin re-uptake inhibitor with potential applications in depression treatment. This compound was found to be effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Pharmacokinetics and Drug Delivery

The conjugation of Morpholino oligos with cell-penetrating peptides has significantly improved their cellular uptake. This method has shown potential in treating a variety of diseases, including viral and bacterial infections, and genetic disorders. Their pharmacokinetics, toxicity, and efficacy in human clinical trials have been studied, suggesting their importance as therapeutic agents (Moulton, 2013).

Synthesis of Antidepressant Drugs

The use of this compound in synthesizing antidepressant drugs has been demonstrated. The compound's high yielding and efficient methodology in drug synthesis has been highlighted, particularly in the formal synthesis of antidepressants like (S,S)-reboxetine (Fritz et al., 2011).

Properties

IUPAC Name

2-morpholin-2-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,9)6-5-8-3-4-10-6;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGVOTYDLFVGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNCCO1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443380-05-9
Record name 2-(morpholin-2-yl)propan-2-ol hydrochloride
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